GNF7686

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

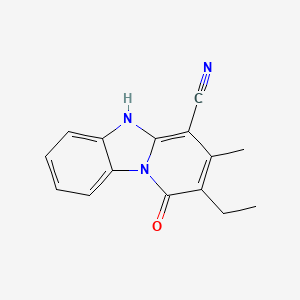

IUPAC Name |

2-ethyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-3-10-9(2)11(8-16)14-17-12-6-4-5-7-13(12)18(14)15(10)19/h4-7,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGICQBHQLMRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNF-7 Bcr-Abl inhibitor activity

An In-Depth Technical Guide to the Bcr-Abl Inhibitor GNF-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-7 is a potent, orally bioavailable, multi-kinase inhibitor notable for its efficacy against the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML).[1] A significant characteristic of GNF-7 is its ability to inhibit the T315I "gatekeeper" mutation of Bcr-Abl, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[2][3] As a Type-II kinase inhibitor, GNF-7 stabilizes the inactive conformation of the kinase domain.[4][5] Its activity extends beyond Bcr-Abl to other important cancer-related kinases, including ACK1 and GCK, opening therapeutic possibilities for other hematologic malignancies such as acute leukemias with NRAS mutations.[3][6][7] This document provides a comprehensive technical overview of GNF-7's inhibitor activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.

Mechanism of Action and Signaling Pathways

GNF-7 functions as an ATP-competitive inhibitor that targets the kinase domain of Bcr-Abl. By binding to the inactive "DFG-out" conformation, it effectively blocks the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.

The Bcr-Abl oncoprotein constitutively activates several critical downstream pathways, including the RAS/MAPK and PI3K/AKT/mTOR cascades, which are central to leukemogenesis.[8] GNF-7's inhibition of Bcr-Abl leads to the suppression of these pathways, inducing cell cycle arrest and apoptosis in leukemia cells.[1][6]

Caption: GNF-7 inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.

Beyond CML, GNF-7 has demonstrated potent activity in acute leukemias driven by NRAS mutations.[7] In this context, its efficacy is mediated through the combined inhibition of Activated CDC42 Kinase 1 (ACK1), which suppresses AKT signaling, and Germinal Center Kinase (GCK).[4][7] This dual inhibition effectively halts the proliferation of NRAS-dependent cancer cells.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-techne.com [bio-techne.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

GNF-7 Bcr-Abl inhibitor activity

An In-Depth Technical Guide to the Bcr-Abl Inhibitor GNF-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-7 is a potent, orally bioavailable, multi-kinase inhibitor notable for its efficacy against the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML).[1] A significant characteristic of GNF-7 is its ability to inhibit the T315I "gatekeeper" mutation of Bcr-Abl, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[2][3] As a Type-II kinase inhibitor, GNF-7 stabilizes the inactive conformation of the kinase domain.[4][5] Its activity extends beyond Bcr-Abl to other important cancer-related kinases, including ACK1 and GCK, opening therapeutic possibilities for other hematologic malignancies such as acute leukemias with NRAS mutations.[3][6][7] This document provides a comprehensive technical overview of GNF-7's inhibitor activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.

Mechanism of Action and Signaling Pathways

GNF-7 functions as an ATP-competitive inhibitor that targets the kinase domain of Bcr-Abl. By binding to the inactive "DFG-out" conformation, it effectively blocks the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.

The Bcr-Abl oncoprotein constitutively activates several critical downstream pathways, including the RAS/MAPK and PI3K/AKT/mTOR cascades, which are central to leukemogenesis.[8] GNF-7's inhibition of Bcr-Abl leads to the suppression of these pathways, inducing cell cycle arrest and apoptosis in leukemia cells.[1][6]

Caption: GNF-7 inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.

Beyond CML, GNF-7 has demonstrated potent activity in acute leukemias driven by NRAS mutations.[7] In this context, its efficacy is mediated through the combined inhibition of Activated CDC42 Kinase 1 (ACK1), which suppresses AKT signaling, and Germinal Center Kinase (GCK).[4][7] This dual inhibition effectively halts the proliferation of NRAS-dependent cancer cells.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-techne.com [bio-techne.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

GNF-7: A Comprehensive Technical Profile of a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

GNF-7 has emerged as a significant multi-kinase inhibitor with potent activity against key drivers of various malignancies. Initially characterized as a Type II inhibitor of BCR-ABL, its profile has expanded to include a range of other kinases, making it a valuable tool for cancer research and a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of GNF-7's kinase inhibition profile, its mechanism of action, and detailed experimental protocols for its characterization.

Core Inhibition Profile

GNF-7 demonstrates potent inhibitory activity against a spectrum of kinases, with notable efficacy against wild-type and mutant forms of BCR-ABL, as well as other kinases implicated in cancer progression.

Quantitative Kinase Inhibition Data

The inhibitory activity of GNF-7 has been quantified against numerous kinases, with IC50 values indicating potent, nanomolar-range inhibition for several key targets.

| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |

| BCR-ABL | |||

| c-Abl | 133 | [1][2] | |

| Bcr-Abl (Wild-Type) | <5 - 133 | Ba/F3 cells | [1][3][4] |

| Bcr-Abl (T315I) | 11 - 61 | Ba/F3 cells | [1][2][3][4] |

| Bcr-Abl (M351T) | <5 | [1] | |

| Bcr-Abl (E255V) | 10 - 122 | [1][2][3] | |

| Bcr-Abl (G250E) | <5 - 136 | [1][2][3] | |

| Bcr-Abl (F317L) | <5 | [3] | |

| Other Kinases | |||

| ACK1 | 25 | [2][3] | |

| GCK | 8 | [2][3] | |

| CSK | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |

| p38α (MAPK14) | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |

| EphA2 | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |

| Lyn | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |

| ZAK (MAP3K20) | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |

| FLT3-ITD | Potent Inhibition | Ba/F3 cells, Primary AML samples | [7] |

Cellular Activity

GNF-7 exhibits potent anti-proliferative activity in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Ba/F3 (Bcr-Abl WT & mutants) | Leukemia | <11 | [1] |

| Colo205 | Colon Cancer | 5 | [1] |

| SW620 | Colon Cancer | 1 | [1] |

| Ba/F3-NRAS-G12D | Leukemia | 29 | [8] |

| EW8 (TOP1-deficient) | Ewing Sarcoma | ~40 (10-fold lower than WT) | [5][6] |

Mechanism of Action and Signaling Pathways

GNF-7 functions as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain. This mode of inhibition can often overcome resistance mutations that affect the ATP-binding site targeted by Type I inhibitors.[1]

The multi-targeted nature of GNF-7 leads to the modulation of several critical signaling pathways. In NRAS-mutant leukemias, GNF-7's efficacy is mediated through the combined inhibition of ACK1/AKT and Germinal Center Kinase (GCK).[8] This dual action leads to the suppression of the AKT/mTOR and JNK/p38 pathways.[3] In Ewing sarcoma, GNF-7 has been shown to downregulate genes induced by the EWS::FLI1 fusion oncoprotein.[5][6] Furthermore, studies in FLT3-ITD positive acute myeloid leukemia (AML) demonstrate that GNF-7 inhibits the downstream STAT5, PI3K/AKT, and MAPK/ERK signaling pathways.[7]

Figure 1: Simplified signaling pathways inhibited by GNF-7.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of GNF-7's activity. The following are composite protocols based on published studies.

In Situ Kinase Selectivity Profiling (KiNativ™)

This method identifies the kinases bound by GNF-7 within the cellular environment.

-

Cell Treatment: Treat cell lines (e.g., EW8 and EW8 TOP1 KD) with DMSO (vehicle control) or GNF-7 at desired concentrations (e.g., 40 nM and 400 nM) for specified durations (e.g., 1 hour and 24 hours).[5]

-

Cell Lysis: Harvest and lyse the cells to prepare protein lysates.

-

Probe Labeling: Label the lysates with a biotinylated acyl-phosphate probe that covalently modifies the catalytic lysine (B10760008) in the ATP-binding pocket of kinases.

-

Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin affinity chromatography, followed by tryptic digestion.

-

LC/MS-MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC/MS-MS) to identify and quantify the captured kinases.

-

Data Analysis: Compare the mass spectrometry results from GNF-7-treated lysates to the DMSO-treated lysates to determine the percent inhibition for each identified kinase.[5]

Figure 2: Experimental workflow for KiNativ™ in situ kinase profiling.

Cell Proliferation Assay (e.g., CCK-8)

This assay quantifies the effect of GNF-7 on cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., Ba/F3, Colo205) in 96-well plates at an appropriate density.

-

Compound Addition: After allowing cells to adhere (if applicable), add serial dilutions of GNF-7. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a cell counting kit reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting

This technique is used to detect changes in protein expression and phosphorylation levels in key signaling pathways.

-

Cell Treatment and Lysis: Treat cells with GNF-7 or DMSO for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-STAT5, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis

This protocol determines the effect of GNF-7 on cell cycle progression.

-

Cell Treatment: Treat cells with GNF-7, a positive control (e.g., camptothecin), or DMSO for various time points (e.g., 24, 48, 72 hours).[5]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[5]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5]

-

Flow Cytometry: Analyze the fluorescent signal of the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., FlowJo) to generate histograms of fluorescent intensity and calculate the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[5]

Conclusion

GNF-7 is a potent multi-kinase inhibitor with a well-defined profile against several clinically relevant kinases, including various mutants of BCR-ABL and FLT3. Its ability to overcome certain forms of drug resistance highlights its potential as a valuable chemical probe and a starting point for the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted activities of GNF-7.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]

GNF-7: A Comprehensive Technical Profile of a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

GNF-7 has emerged as a significant multi-kinase inhibitor with potent activity against key drivers of various malignancies. Initially characterized as a Type II inhibitor of BCR-ABL, its profile has expanded to include a range of other kinases, making it a valuable tool for cancer research and a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of GNF-7's kinase inhibition profile, its mechanism of action, and detailed experimental protocols for its characterization.

Core Inhibition Profile

GNF-7 demonstrates potent inhibitory activity against a spectrum of kinases, with notable efficacy against wild-type and mutant forms of BCR-ABL, as well as other kinases implicated in cancer progression.

Quantitative Kinase Inhibition Data

The inhibitory activity of GNF-7 has been quantified against numerous kinases, with IC50 values indicating potent, nanomolar-range inhibition for several key targets.

| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |

| BCR-ABL | |||

| c-Abl | 133 | [1][2] | |

| Bcr-Abl (Wild-Type) | <5 - 133 | Ba/F3 cells | [1][3][4] |

| Bcr-Abl (T315I) | 11 - 61 | Ba/F3 cells | [1][2][3][4] |

| Bcr-Abl (M351T) | <5 | [1] | |

| Bcr-Abl (E255V) | 10 - 122 | [1][2][3] | |

| Bcr-Abl (G250E) | <5 - 136 | [1][2][3] | |

| Bcr-Abl (F317L) | <5 | [3] | |

| Other Kinases | |||

| ACK1 | 25 | [2][3] | |

| GCK | 8 | [2][3] | |

| CSK | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |

| p38α (MAPK14) | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |

| EphA2 | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |

| Lyn | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |

| ZAK (MAP3K20) | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |

| FLT3-ITD | Potent Inhibition | Ba/F3 cells, Primary AML samples | [7] |

Cellular Activity

GNF-7 exhibits potent anti-proliferative activity in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Ba/F3 (Bcr-Abl WT & mutants) | Leukemia | <11 | [1] |

| Colo205 | Colon Cancer | 5 | [1] |

| SW620 | Colon Cancer | 1 | [1] |

| Ba/F3-NRAS-G12D | Leukemia | 29 | [8] |

| EW8 (TOP1-deficient) | Ewing Sarcoma | ~40 (10-fold lower than WT) | [5][6] |

Mechanism of Action and Signaling Pathways

GNF-7 functions as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain. This mode of inhibition can often overcome resistance mutations that affect the ATP-binding site targeted by Type I inhibitors.[1]

The multi-targeted nature of GNF-7 leads to the modulation of several critical signaling pathways. In NRAS-mutant leukemias, GNF-7's efficacy is mediated through the combined inhibition of ACK1/AKT and Germinal Center Kinase (GCK).[8] This dual action leads to the suppression of the AKT/mTOR and JNK/p38 pathways.[3] In Ewing sarcoma, GNF-7 has been shown to downregulate genes induced by the EWS::FLI1 fusion oncoprotein.[5][6] Furthermore, studies in FLT3-ITD positive acute myeloid leukemia (AML) demonstrate that GNF-7 inhibits the downstream STAT5, PI3K/AKT, and MAPK/ERK signaling pathways.[7]

Figure 1: Simplified signaling pathways inhibited by GNF-7.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of GNF-7's activity. The following are composite protocols based on published studies.

In Situ Kinase Selectivity Profiling (KiNativ™)

This method identifies the kinases bound by GNF-7 within the cellular environment.

-

Cell Treatment: Treat cell lines (e.g., EW8 and EW8 TOP1 KD) with DMSO (vehicle control) or GNF-7 at desired concentrations (e.g., 40 nM and 400 nM) for specified durations (e.g., 1 hour and 24 hours).[5]

-

Cell Lysis: Harvest and lyse the cells to prepare protein lysates.

-

Probe Labeling: Label the lysates with a biotinylated acyl-phosphate probe that covalently modifies the catalytic lysine in the ATP-binding pocket of kinases.

-

Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin affinity chromatography, followed by tryptic digestion.

-

LC/MS-MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC/MS-MS) to identify and quantify the captured kinases.

-

Data Analysis: Compare the mass spectrometry results from GNF-7-treated lysates to the DMSO-treated lysates to determine the percent inhibition for each identified kinase.[5]

Figure 2: Experimental workflow for KiNativ™ in situ kinase profiling.

Cell Proliferation Assay (e.g., CCK-8)

This assay quantifies the effect of GNF-7 on cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., Ba/F3, Colo205) in 96-well plates at an appropriate density.

-

Compound Addition: After allowing cells to adhere (if applicable), add serial dilutions of GNF-7. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a cell counting kit reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting

This technique is used to detect changes in protein expression and phosphorylation levels in key signaling pathways.

-

Cell Treatment and Lysis: Treat cells with GNF-7 or DMSO for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-STAT5, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis

This protocol determines the effect of GNF-7 on cell cycle progression.

-

Cell Treatment: Treat cells with GNF-7, a positive control (e.g., camptothecin), or DMSO for various time points (e.g., 24, 48, 72 hours).[5]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[5]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[5]

-

Flow Cytometry: Analyze the fluorescent signal of the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., FlowJo) to generate histograms of fluorescent intensity and calculate the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[5]

Conclusion

GNF-7 is a potent multi-kinase inhibitor with a well-defined profile against several clinically relevant kinases, including various mutants of BCR-ABL and FLT3. Its ability to overcome certain forms of drug resistance highlights its potential as a valuable chemical probe and a starting point for the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted activities of GNF-7.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]

GNF7686: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF7686 is a potent and selective inhibitor of Trypanosoma cruzi, the parasitic protozoan responsible for Chagas disease.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, a promising lead compound in the development of new therapies for this neglected tropical disease. The document details the high-throughput screening campaign that led to its identification, its specific targeting of the parasite's cytochrome b, and the subsequent validation of its mode of action through chemical genomics. Quantitative data on its biological activity are presented, along with a conceptual outline of its chemical synthesis. Detailed experimental protocols for key assays are also provided to enable replication and further investigation by the scientific community.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel small molecules with growth inhibition activity against kinetoplastids.[1] The screening library, comprising 700,000 structurally diverse and drug-like compounds, was initially tested against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] this compound emerged from this screen as a potent inhibitor of parasite growth.[1]

High-Throughput Screening Workflow

The discovery process followed a logical progression from initial hit identification to lead characterization.

Caption: High-throughput screening and lead characterization workflow for this compound.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its structure, 2-ethyl-1-hydroxy-3-methyl-pyrido[1,2-a]benzimidazole-4-carbonitrile, suggests a synthetic route based on the construction of the pyrido[1,2-a]benzimidazole (B3050246) core. This class of compounds has been explored for various biological activities, including antimalarial properties. The synthesis would likely involve the condensation of a substituted 2-aminobenzimidazole (B67599) with a suitable β-keto nitrile or a related reactive intermediate, followed by functional group manipulations to introduce the ethyl, hydroxyl, and methyl substituents.

Chemical Structure of this compound:

Mechanism of Action: Targeting Cytochrome b

Target Identification through Resistance Studies

A key step in elucidating the mechanism of action was the generation of a this compound-resistant strain of T. cruzi epimastigotes through continuous culture in the presence of the compound.[1] Whole-genome sequencing of resistant clones revealed a single nucleotide polymorphism in the gene encoding cytochrome b, resulting in a leucine (B10760876) to phenylalanine substitution at amino acid position 197 (L197F).[1] This mutation is located in the QN site of cytochrome b, a catalytic site involved in electron transfer.[2]

Signaling Pathway Inhibition

This compound disrupts the mitochondrial respiratory chain, leading to a collapse in the mitochondrial membrane potential and subsequent depletion of cellular ATP. This ultimately results in parasite death.

Caption: this compound mechanism of action targeting the mitochondrial electron transport chain.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro assays.

| Parameter | Organism/Cell Line | Value | Reference |

| EC50 | T. cruzi intracellular amastigotes | 0.15 µM | [1] |

| Selectivity | No effect on mammalian cell proliferation | up to 25 µM | [1] |

| Resistance Mutation | This compound-resistant T. cruzi | L197F in Cytochrome b | [1][2] |

Detailed Experimental Protocols

T. cruzi Intracellular Amastigote Growth Inhibition Assay

This assay is used to determine the half-maximal effective concentration (EC50) of a compound against the clinically relevant intracellular stage of T. cruzi.

-

Cell Culture: Maintain host cells (e.g., 3T3 fibroblasts) in a suitable culture medium.

-

Infection: Seed host cells in 96-well plates and infect with T. cruzi trypomastigotes. Allow 24 hours for invasion and differentiation into amastigotes.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the infected cells. Include appropriate controls (e.g., untreated infected cells, uninfected cells).

-

Incubation: Incubate the plates for 72 hours.

-

Quantification: Fix and stain the cells with a DNA-binding fluorescent dye (e.g., DAPI). Use high-content imaging to quantify the number of host cells and intracellular amastigotes.

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the untreated control. Plot the dose-response curve and determine the EC50 value using a non-linear regression model.

Generation of this compound-Resistant T. cruzi

This protocol describes the method for selecting for and isolating drug-resistant parasites.

-

Initial Culture: Start a culture of T. cruzi epimastigotes in a suitable liquid medium.

-

Drug Pressure: Add this compound to the culture at a concentration equivalent to the EC50.

-

Monitoring and Sub-culturing: Monitor the culture for parasite growth. When the parasites resume growth, subculture them into a fresh medium containing an increased concentration of this compound.

-

Iterative Selection: Repeat the process of increasing the drug concentration with each subculture until a significantly resistant population is established.

-

Clonal Isolation: Isolate individual clones from the resistant population by limiting dilution or plating on semi-solid medium.

-

Genomic Analysis: Extract genomic DNA from the resistant clones and the parental wild-type strain for whole-genome sequencing to identify resistance-conferring mutations.

References

GNF7686: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF7686 is a potent and selective inhibitor of Trypanosoma cruzi, the parasitic protozoan responsible for Chagas disease.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, a promising lead compound in the development of new therapies for this neglected tropical disease. The document details the high-throughput screening campaign that led to its identification, its specific targeting of the parasite's cytochrome b, and the subsequent validation of its mode of action through chemical genomics. Quantitative data on its biological activity are presented, along with a conceptual outline of its chemical synthesis. Detailed experimental protocols for key assays are also provided to enable replication and further investigation by the scientific community.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel small molecules with growth inhibition activity against kinetoplastids.[1] The screening library, comprising 700,000 structurally diverse and drug-like compounds, was initially tested against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] this compound emerged from this screen as a potent inhibitor of parasite growth.[1]

High-Throughput Screening Workflow

The discovery process followed a logical progression from initial hit identification to lead characterization.

Caption: High-throughput screening and lead characterization workflow for this compound.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its structure, 2-ethyl-1-hydroxy-3-methyl-pyrido[1,2-a]benzimidazole-4-carbonitrile, suggests a synthetic route based on the construction of the pyrido[1,2-a]benzimidazole core. This class of compounds has been explored for various biological activities, including antimalarial properties. The synthesis would likely involve the condensation of a substituted 2-aminobenzimidazole with a suitable β-keto nitrile or a related reactive intermediate, followed by functional group manipulations to introduce the ethyl, hydroxyl, and methyl substituents.

Chemical Structure of this compound:

Mechanism of Action: Targeting Cytochrome b

Target Identification through Resistance Studies

A key step in elucidating the mechanism of action was the generation of a this compound-resistant strain of T. cruzi epimastigotes through continuous culture in the presence of the compound.[1] Whole-genome sequencing of resistant clones revealed a single nucleotide polymorphism in the gene encoding cytochrome b, resulting in a leucine to phenylalanine substitution at amino acid position 197 (L197F).[1] This mutation is located in the QN site of cytochrome b, a catalytic site involved in electron transfer.[2]

Signaling Pathway Inhibition

This compound disrupts the mitochondrial respiratory chain, leading to a collapse in the mitochondrial membrane potential and subsequent depletion of cellular ATP. This ultimately results in parasite death.

Caption: this compound mechanism of action targeting the mitochondrial electron transport chain.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro assays.

| Parameter | Organism/Cell Line | Value | Reference |

| EC50 | T. cruzi intracellular amastigotes | 0.15 µM | [1] |

| Selectivity | No effect on mammalian cell proliferation | up to 25 µM | [1] |

| Resistance Mutation | This compound-resistant T. cruzi | L197F in Cytochrome b | [1][2] |

Detailed Experimental Protocols

T. cruzi Intracellular Amastigote Growth Inhibition Assay

This assay is used to determine the half-maximal effective concentration (EC50) of a compound against the clinically relevant intracellular stage of T. cruzi.

-

Cell Culture: Maintain host cells (e.g., 3T3 fibroblasts) in a suitable culture medium.

-

Infection: Seed host cells in 96-well plates and infect with T. cruzi trypomastigotes. Allow 24 hours for invasion and differentiation into amastigotes.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the infected cells. Include appropriate controls (e.g., untreated infected cells, uninfected cells).

-

Incubation: Incubate the plates for 72 hours.

-

Quantification: Fix and stain the cells with a DNA-binding fluorescent dye (e.g., DAPI). Use high-content imaging to quantify the number of host cells and intracellular amastigotes.

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the untreated control. Plot the dose-response curve and determine the EC50 value using a non-linear regression model.

Generation of this compound-Resistant T. cruzi

This protocol describes the method for selecting for and isolating drug-resistant parasites.

-

Initial Culture: Start a culture of T. cruzi epimastigotes in a suitable liquid medium.

-

Drug Pressure: Add this compound to the culture at a concentration equivalent to the EC50.

-

Monitoring and Sub-culturing: Monitor the culture for parasite growth. When the parasites resume growth, subculture them into a fresh medium containing an increased concentration of this compound.

-

Iterative Selection: Repeat the process of increasing the drug concentration with each subculture until a significantly resistant population is established.

-

Clonal Isolation: Isolate individual clones from the resistant population by limiting dilution or plating on semi-solid medium.

-

Genomic Analysis: Extract genomic DNA from the resistant clones and the parental wild-type strain for whole-genome sequencing to identify resistance-conferring mutations.

References

GNF-7 chemical structure and properties

An In-Depth Technical Guide to the Multi-Kinase Inhibitor GNF-7

Introduction

GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant efficacy in various preclinical models of cancer. Initially developed as a Type-II inhibitor targeting the Bcr-Abl fusion protein, including the drug-resistant T315I "gatekeeper" mutant, its activity profile has since expanded considerably.[1][2][3] Subsequent research has revealed GNF-7's potent inhibitory effects against other key signaling kinases, establishing it as a promising therapeutic agent for hematologic malignancies and solid tumors. This document provides a comprehensive overview of GNF-7, detailing its chemical properties, mechanism of action, pharmacological data, and the experimental methodologies used in its characterization.

Chemical and Physical Properties

GNF-7, chemically named N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a complex heterocyclic molecule.[2] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₄F₃N₇O₂ | [1][2] |

| Molecular Weight | 547.53 g/mol | [1][2] |

| CAS Number | 839706-07-9 | [1][2] |

| Appearance | Powder | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble to 50 mM in DMSO | [2] |

| Storage | Store at -20°C | [2] |

Figure 1: Chemical Structure of GNF-7.[4]

Mechanism of Action and Signaling Pathways

GNF-7 is a multi-targeted kinase inhibitor, and its therapeutic effects are derived from the simultaneous suppression of several oncogenic signaling pathways.

Inhibition of Bcr-Abl in Chronic Myeloid Leukemia (CML)

GNF-7 was originally characterized as a potent, Type-II inhibitor of the Bcr-Abl kinase. Unlike Type-I inhibitors, which bind to the active conformation of the kinase, GNF-7 binds to the inactive "DFG-out" conformation. This mechanism allows it to effectively inhibit not only the wild-type Bcr-Abl but also a range of clinically relevant mutants that confer resistance to other therapies, most notably the T315I mutant.[1][2]

Dual Inhibition of ACK1 and GCK in NRAS-Mutant Leukemia

In acute myelogenous leukemia (AML) and acute lymphoblastic leukemia (ALL) driven by NRAS mutations, GNF-7 exerts its potent anti-proliferative effects through the combined inhibition of Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[5][6] This dual inhibition leads to the suppression of the pro-survival AKT/mTOR signaling pathway, ultimately inducing cell cycle arrest and apoptosis in NRAS-dependent cancer cells.[2][5][6]

Caption: GNF-7 mechanism in NRAS-mutant leukemia.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)

GNF-7 has also been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in AML with internal tandem duplication (FLT3-ITD) mutations.[7] It directly binds to the FLT3 protein, blocking its autophosphorylation and the subsequent activation of downstream pro-growth and survival pathways, including STAT5, PI3K/AKT, and MAPK/ERK. GNF-7 demonstrates efficacy against FLT3-ITD mutants that are resistant to other inhibitors like quizartinib.[7]

Caption: GNF-7 inhibition of the FLT3-ITD signaling cascade.

Synthetic Lethality in TOP1-Deficient Ewing Sarcoma

A high-throughput screen identified GNF-7 as being synthetically lethal in Ewing Sarcoma cells deficient in Topoisomerase 1 (TOP1), a mechanism of resistance to certain chemotherapies.[4][8][9] The precise mechanism involves the inhibition of a unique profile of kinases, including CSK, p38α, EphA2, Lyn, and ZAK, which appears to be selectively toxic to cells that have lost TOP1 function.[8][9] This finding suggests a potential therapeutic strategy for patients with relapsed or resistant Ewing Sarcoma.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. adooq.com [adooq.com]

- 4. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

GNF-7 chemical structure and properties

An In-Depth Technical Guide to the Multi-Kinase Inhibitor GNF-7

Introduction

GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant efficacy in various preclinical models of cancer. Initially developed as a Type-II inhibitor targeting the Bcr-Abl fusion protein, including the drug-resistant T315I "gatekeeper" mutant, its activity profile has since expanded considerably.[1][2][3] Subsequent research has revealed GNF-7's potent inhibitory effects against other key signaling kinases, establishing it as a promising therapeutic agent for hematologic malignancies and solid tumors. This document provides a comprehensive overview of GNF-7, detailing its chemical properties, mechanism of action, pharmacological data, and the experimental methodologies used in its characterization.

Chemical and Physical Properties

GNF-7, chemically named N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a complex heterocyclic molecule.[2] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₄F₃N₇O₂ | [1][2] |

| Molecular Weight | 547.53 g/mol | [1][2] |

| CAS Number | 839706-07-9 | [1][2] |

| Appearance | Powder | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble to 50 mM in DMSO | [2] |

| Storage | Store at -20°C | [2] |

Figure 1: Chemical Structure of GNF-7.[4]

Mechanism of Action and Signaling Pathways

GNF-7 is a multi-targeted kinase inhibitor, and its therapeutic effects are derived from the simultaneous suppression of several oncogenic signaling pathways.

Inhibition of Bcr-Abl in Chronic Myeloid Leukemia (CML)

GNF-7 was originally characterized as a potent, Type-II inhibitor of the Bcr-Abl kinase. Unlike Type-I inhibitors, which bind to the active conformation of the kinase, GNF-7 binds to the inactive "DFG-out" conformation. This mechanism allows it to effectively inhibit not only the wild-type Bcr-Abl but also a range of clinically relevant mutants that confer resistance to other therapies, most notably the T315I mutant.[1][2]

Dual Inhibition of ACK1 and GCK in NRAS-Mutant Leukemia

In acute myelogenous leukemia (AML) and acute lymphoblastic leukemia (ALL) driven by NRAS mutations, GNF-7 exerts its potent anti-proliferative effects through the combined inhibition of Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[5][6] This dual inhibition leads to the suppression of the pro-survival AKT/mTOR signaling pathway, ultimately inducing cell cycle arrest and apoptosis in NRAS-dependent cancer cells.[2][5][6]

Caption: GNF-7 mechanism in NRAS-mutant leukemia.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)

GNF-7 has also been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in AML with internal tandem duplication (FLT3-ITD) mutations.[7] It directly binds to the FLT3 protein, blocking its autophosphorylation and the subsequent activation of downstream pro-growth and survival pathways, including STAT5, PI3K/AKT, and MAPK/ERK. GNF-7 demonstrates efficacy against FLT3-ITD mutants that are resistant to other inhibitors like quizartinib.[7]

Caption: GNF-7 inhibition of the FLT3-ITD signaling cascade.

Synthetic Lethality in TOP1-Deficient Ewing Sarcoma

A high-throughput screen identified GNF-7 as being synthetically lethal in Ewing Sarcoma cells deficient in Topoisomerase 1 (TOP1), a mechanism of resistance to certain chemotherapies.[4][8][9] The precise mechanism involves the inhibition of a unique profile of kinases, including CSK, p38α, EphA2, Lyn, and ZAK, which appears to be selectively toxic to cells that have lost TOP1 function.[8][9] This finding suggests a potential therapeutic strategy for patients with relapsed or resistant Ewing Sarcoma.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. adooq.com [adooq.com]

- 4. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

Information Regarding GNF7686 and Ewing Sarcoma Currently Unavailable

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found directly linking the compound GNF7686 to the treatment or study of Ewing Sarcoma.

Extensive searches were conducted to identify the molecular targets, mechanism of action, and any preclinical or clinical data related to this compound in the context of Ewing Sarcoma. These inquiries did not yield any relevant results, suggesting that this compound may be an internal designation for a compound not yet disclosed in public forums, a misidentified compound, or its development may have been discontinued (B1498344) before public disclosure.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the targets and pathways of this compound in Ewing Sarcoma as requested.

Alternative Focus: Established Therapeutic Targets in Ewing Sarcoma

While information on this compound is not available, significant research has been conducted on other therapeutic targets in Ewing Sarcoma. The primary oncogenic driver in the majority of Ewing Sarcoma cases is the EWS-FLI1 fusion protein, making it and its downstream signaling pathways a major focus of drug development.

Should you be interested, a detailed technical guide can be provided on a well-documented therapeutic strategy for Ewing Sarcoma, such as:

-

Directly Targeting the EWS-FLI1 Fusion Protein: This could include an overview of approaches to inhibit its transcriptional activity or promote its degradation.

-

Targeting Downstream Effectors of EWS-FLI1: A guide could be developed focusing on key pathways activated by EWS-FLI1, such as the IGF-1R signaling pathway or transcription factors like GLI1.

Such a guide would adhere to the original request's specifications, including structured data tables, detailed experimental methodologies, and custom-generated diagrams of signaling pathways using the DOT language.

Information Regarding GNF7686 and Ewing Sarcoma Currently Unavailable

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found directly linking the compound GNF7686 to the treatment or study of Ewing Sarcoma.

Extensive searches were conducted to identify the molecular targets, mechanism of action, and any preclinical or clinical data related to this compound in the context of Ewing Sarcoma. These inquiries did not yield any relevant results, suggesting that this compound may be an internal designation for a compound not yet disclosed in public forums, a misidentified compound, or its development may have been discontinued before public disclosure.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the targets and pathways of this compound in Ewing Sarcoma as requested.

Alternative Focus: Established Therapeutic Targets in Ewing Sarcoma

While information on this compound is not available, significant research has been conducted on other therapeutic targets in Ewing Sarcoma. The primary oncogenic driver in the majority of Ewing Sarcoma cases is the EWS-FLI1 fusion protein, making it and its downstream signaling pathways a major focus of drug development.

Should you be interested, a detailed technical guide can be provided on a well-documented therapeutic strategy for Ewing Sarcoma, such as:

-

Directly Targeting the EWS-FLI1 Fusion Protein: This could include an overview of approaches to inhibit its transcriptional activity or promote its degradation.

-

Targeting Downstream Effectors of EWS-FLI1: A guide could be developed focusing on key pathways activated by EWS-FLI1, such as the IGF-1R signaling pathway or transcription factors like GLI1.

Such a guide would adhere to the original request's specifications, including structured data tables, detailed experimental methodologies, and custom-generated diagrams of signaling pathways using the DOT language.

GNF-7 and Topoisomerase 1: A Synthetic Lethal Paradigm in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Synthetic lethality has emerged as a powerful strategy in oncology, exploiting tumor-specific vulnerabilities to develop highly targeted therapies.[1][2] This technical guide delves into the synthetic lethal relationship between the multi-kinase inhibitor GNF-7 and the enzyme Topoisomerase 1 (TOP1). Initially identified in the context of Ewing Sarcoma, this interaction presents a promising therapeutic avenue, particularly for cancers that have developed resistance to conventional TOP1 inhibitors.[3][4] This document provides a comprehensive overview of the core concepts, quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this synthetic lethal pairing. The information is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and precision medicine.

Introduction to Synthetic Lethality and the Key Players

Synthetic Lethality: The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable.[1] In cancer therapeutics, this principle is applied by targeting a gene that is synthetic lethal to a cancer-specific mutation, such as a mutated tumor suppressor gene.[2] This approach allows for the selective killing of cancer cells while sparing normal, healthy cells.[2] A notable clinical success of this strategy is the use of PARP inhibitors in cancers with BRCA1/2 mutations.[5][6]

Topoisomerase 1 (TOP1): TOP1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[7][8] This process involves the formation of a temporary covalent intermediate known as the TOP1 cleavage complex (TOP1cc).[9][10] While essential for normal cellular function, the stabilization of these TOP1cc by inhibitors like camptothecin (B557342) and its derivatives (e.g., irinotecan, topotecan) prevents DNA re-ligation, leading to DNA damage and apoptosis, a mechanism widely exploited in chemotherapy.[7][11] However, resistance to TOP1 inhibitors can arise, often through the downregulation or mutation of the TOP1 gene.[3][12]

GNF-7: GNF-7 is a multi-kinase inhibitor, initially developed as a potent type-II inhibitor of the Bcr-Abl kinase, including the T315I "gatekeeper" mutant that confers resistance to other tyrosine kinase inhibitors.[13][14] Subsequent research has revealed that GNF-7 has a broad kinase inhibitory profile, affecting multiple signaling pathways.[3][15] Its chemical structure is N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide.[16]

The Synthetic Lethal Interaction: GNF-7 in TOP1-Deficient Cancers

A key discovery, primarily in Ewing Sarcoma models, demonstrated that cells deficient in TOP1 exhibit a heightened sensitivity to GNF-7, with an IC50 approximately 10-fold lower than in wild-type cells.[3][4][12] This finding highlights a novel therapeutic strategy: for tumors that have become resistant to TOP1 inhibitors by reducing TOP1 expression, GNF-7 can be employed as a synthetic lethal partner to induce cytotoxicity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of GNF-7.

Table 1: In Vitro Cytotoxicity of GNF-7

| Cell Line | TOP1 Status | GNF-7 IC50 | Reference |

| EW8 | Wild-Type | ~400 nM | [3] |

| EW8 TOP1 KD | Knockdown | ~40 nM | [3] |

| Ba/F3 Bcr-Abl WT | - | <5 nM | [13] |

| Ba/F3 Bcr-Abl T315I | - | 11 nM | [15] |

| Colo205 (Colon Cancer) | - | 5 nM | [13] |

| SW620 (Colon Cancer) | - | 1 nM | [13] |

Table 2: Kinase Inhibition Profile of GNF-7

| Kinase Target | IC50 | Reference |

| Bcr-Abl (Wild-Type) | 133 nM | [17] |

| Bcr-Abl (T315I) | 61 nM | [17] |

| ACK1 | 25 nM | [15] |

| GCK | 8 nM | [15] |

| c-Abl | 133 nM | [13] |

| p38α (MAPK14) | Potently Inhibited | [3] |

| CSK | Potently Inhibited | [3] |

| EphA2 | Potently Inhibited | [3] |

| Lyn | Potently Inhibited | [3] |

| ZAK | Potently Inhibited | [3] |

Table 3: In Situ Kinase Inhibition by GNF-7 (40 nM for 1h)

| Kinase | % Inhibition in EW8 WT | % Inhibition in EW8 TOP1 KD | Reference |

| CSK | >50% | >50% | [3] |

| p38α | >50% | >50% | [3] |

| EphA2 | >50% | >50% | [3] |

| Lyn | >50% | >50% | [3] |

| ZAK | >50% | >50% | [3] |

Core Signaling Pathways and Mechanisms

The synthetic lethality of GNF-7 in TOP1-deficient cells is attributed to its multi-targeted kinase inhibition, which appears to compensate for the cellular adaptations that arise from TOP1 loss.

Downregulation of the EWS::FLI1 Gene Signature

In Ewing Sarcoma, the characteristic EWS::FLI1 fusion oncoprotein drives tumorigenesis by altering the expression of a specific set of genes.[3] Treatment with GNF-7 has been shown to decrease the expression of genes typically induced by EWS::FLI1 and promote the expression of genes that are normally downregulated by the oncoprotein.[3] This effect is observed in both TOP1 wild-type and knockdown cells, suggesting a direct impact of GNF-7 on this critical oncogenic pathway.[3]

Caption: GNF-7's impact on the EWS::FLI1 oncogenic pathway.

Induction of Focal Adhesions and Cell Cycle Arrest

GNF-7 treatment induces significant morphological changes in Ewing Sarcoma cells, including an increase in focal adhesions and the formation of actin stress fibers.[3] This is accompanied by an increase in the phosphorylation of focal adhesion kinase (FAK) at its auto-activation site (Tyr397).[3] Furthermore, GNF-7 has been observed to induce G1 cell cycle arrest without stimulating apoptosis.[3]

Caption: Cellular effects induced by GNF-7 treatment.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the synthetic lethal interaction between GNF-7 and TOP1.

Genome-Wide CRISPR Knockout Screen

This technique is used to identify genes whose loss confers resistance to a specific drug.

Objective: To identify genes whose knockout leads to resistance to TOP1 inhibitors.

Methodology:

-

Library Transduction: A lentiviral-based genome-wide CRISPR knockout library (e.g., GeCKO v2) is transduced into the cancer cell line of interest (e.g., EW8) at a low multiplicity of infection to ensure most cells receive a single guide RNA.

-

Drug Selection: The transduced cell population is treated with a TOP1 inhibitor (e.g., camptothecin) at a concentration that kills the majority of wild-type cells.

-

Resistance Colony Expansion: Surviving cells, which are enriched for knockouts of genes conferring resistance, are allowed to expand.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the treated and a control (untreated) population of cells. The guide RNA sequences are amplified by PCR and subjected to next-generation sequencing.

-

Data Analysis: The frequency of each guide RNA in the treated versus the control population is compared. Guide RNAs that are significantly enriched in the treated population target genes whose loss confers drug resistance. In this specific case, guides targeting the TOP1 gene were identified.[12]

Caption: Workflow for a genome-wide CRISPR knockout screen.

High-Throughput Small-Molecule Screen

This method is used to identify compounds that are selectively cytotoxic to cells with a specific genetic background.

Objective: To discover small molecules that are more toxic to TOP1-deficient cells compared to wild-type cells.

Methodology:

-

Cell Plating: Isogenic cell lines (e.g., EW8 wild-type and EW8 TOP1 knockdown) are plated in multi-well plates (e.g., 384-well or 1536-well).

-

Compound Library Addition: A library of small molecules is added to the plates, with each well receiving a different compound at a specific concentration.

-

Incubation: Cells are incubated with the compounds for a defined period (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using a suitable assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The viability data is analyzed to identify compounds that show a significantly greater reduction in the viability of the TOP1-deficient cells compared to the wild-type cells. The area under the curve (AUC) of dose-response curves is often used to quantify the differential effect.[3] GNF-7 was identified as a top hit in such a screen.[12]

In Situ Kinome Profiling

This technique identifies the cellular kinases that are bound and inhibited by a drug within a cellular context.

Objective: To determine the kinase targets of GNF-7 in both wild-type and TOP1-deficient cells.

Methodology:

-

Cell Treatment: Cells are treated with the drug of interest (GNF-7) or a vehicle control (DMSO) for a specified duration and at various concentrations.

-

Cell Lysis: Cells are lysed to extract the proteome.

-

Kinase Enrichment: The lysate is passed over a column containing beads coupled with a broad-spectrum kinase inhibitor to capture a significant portion of the cellular kinome.

-

Elution and Analysis: The bound kinases are eluted and identified and quantified using mass spectrometry.

-

Data Comparison: The abundance of each kinase in the drug-treated sample is compared to the control sample. A reduction in the amount of a specific kinase in the drug-treated sample indicates that the drug is binding to and inhibiting that kinase.[3]

RNA Sequencing (RNA-Seq)

RNA-Seq is used to analyze the global transcriptional changes induced by a drug.

Objective: To understand the effect of GNF-7 on the transcriptome of Ewing Sarcoma cells.

Methodology:

-

Cell Treatment and RNA Extraction: Cells are treated with GNF-7 or DMSO for various time points, and total RNA is extracted.

-

Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon drug treatment. Gene set enrichment analysis can be used to identify affected pathways.[3]

Future Directions and Clinical Implications

The synthetic lethal relationship between GNF-7 and TOP1 deficiency opens up several avenues for future research and clinical development:

-

Combination Therapies: GNF-7 could be used in combination with TOP1 inhibitors. Pre-treatment with a TOP1 inhibitor might sensitize tumors to subsequent GNF-7 treatment.[12]

-

Biomarker Development: TOP1 expression levels could serve as a predictive biomarker to identify patients who are most likely to respond to GNF-7 therapy.

-

Expansion to Other Cancers: The GNF-7/TOP1 synthetic lethality may be applicable to other cancer types where TOP1 inhibitor resistance is a clinical challenge.

-

Development of More Selective Inhibitors: While the multi-kinase nature of GNF-7 is key to its synthetic lethal effect, developing inhibitors with a more refined kinase profile could potentially reduce off-target effects while maintaining efficacy.

Conclusion

The discovery of the synthetic lethal interaction between GNF-7 and TOP1 deficiency provides a compelling example of how a deep understanding of cancer cell biology can lead to novel therapeutic strategies. This technical guide has outlined the fundamental principles, key data, experimental approaches, and mechanistic insights into this promising area of cancer research. For drug development professionals and researchers, the GNF-7/TOP1 paradigm serves as a valuable case study in the ongoing effort to develop more effective and personalized cancer treatments.

References

- 1. Synthetic Lethality in Cancer Therapeutics: The Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsk.com [gsk.com]

- 3. mdpi.com [mdpi.com]

- 4. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. icr.ac.uk [icr.ac.uk]

- 7. Topoisomerase I in Human Disease Pathogenesis and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 9. Reversible Top1 cleavage complexes are stabilized strand-specifically at the ribosomal replication fork barrier and contribute to ribosomal DNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Topoisomerase I inhibitor – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

- 17. GNF 7 | Ras GTPases | Tocris Bioscience [tocris.com]

GNF-7 and Topoisomerase 1: A Synthetic Lethal Paradigm in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Synthetic lethality has emerged as a powerful strategy in oncology, exploiting tumor-specific vulnerabilities to develop highly targeted therapies.[1][2] This technical guide delves into the synthetic lethal relationship between the multi-kinase inhibitor GNF-7 and the enzyme Topoisomerase 1 (TOP1). Initially identified in the context of Ewing Sarcoma, this interaction presents a promising therapeutic avenue, particularly for cancers that have developed resistance to conventional TOP1 inhibitors.[3][4] This document provides a comprehensive overview of the core concepts, quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this synthetic lethal pairing. The information is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and precision medicine.

Introduction to Synthetic Lethality and the Key Players

Synthetic Lethality: The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable.[1] In cancer therapeutics, this principle is applied by targeting a gene that is synthetic lethal to a cancer-specific mutation, such as a mutated tumor suppressor gene.[2] This approach allows for the selective killing of cancer cells while sparing normal, healthy cells.[2] A notable clinical success of this strategy is the use of PARP inhibitors in cancers with BRCA1/2 mutations.[5][6]

Topoisomerase 1 (TOP1): TOP1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[7][8] This process involves the formation of a temporary covalent intermediate known as the TOP1 cleavage complex (TOP1cc).[9][10] While essential for normal cellular function, the stabilization of these TOP1cc by inhibitors like camptothecin and its derivatives (e.g., irinotecan, topotecan) prevents DNA re-ligation, leading to DNA damage and apoptosis, a mechanism widely exploited in chemotherapy.[7][11] However, resistance to TOP1 inhibitors can arise, often through the downregulation or mutation of the TOP1 gene.[3][12]

GNF-7: GNF-7 is a multi-kinase inhibitor, initially developed as a potent type-II inhibitor of the Bcr-Abl kinase, including the T315I "gatekeeper" mutant that confers resistance to other tyrosine kinase inhibitors.[13][14] Subsequent research has revealed that GNF-7 has a broad kinase inhibitory profile, affecting multiple signaling pathways.[3][15] Its chemical structure is N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide.[16]

The Synthetic Lethal Interaction: GNF-7 in TOP1-Deficient Cancers

A key discovery, primarily in Ewing Sarcoma models, demonstrated that cells deficient in TOP1 exhibit a heightened sensitivity to GNF-7, with an IC50 approximately 10-fold lower than in wild-type cells.[3][4][12] This finding highlights a novel therapeutic strategy: for tumors that have become resistant to TOP1 inhibitors by reducing TOP1 expression, GNF-7 can be employed as a synthetic lethal partner to induce cytotoxicity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of GNF-7.

Table 1: In Vitro Cytotoxicity of GNF-7

| Cell Line | TOP1 Status | GNF-7 IC50 | Reference |

| EW8 | Wild-Type | ~400 nM | [3] |

| EW8 TOP1 KD | Knockdown | ~40 nM | [3] |

| Ba/F3 Bcr-Abl WT | - | <5 nM | [13] |

| Ba/F3 Bcr-Abl T315I | - | 11 nM | [15] |

| Colo205 (Colon Cancer) | - | 5 nM | [13] |

| SW620 (Colon Cancer) | - | 1 nM | [13] |

Table 2: Kinase Inhibition Profile of GNF-7

| Kinase Target | IC50 | Reference |

| Bcr-Abl (Wild-Type) | 133 nM | [17] |

| Bcr-Abl (T315I) | 61 nM | [17] |

| ACK1 | 25 nM | [15] |

| GCK | 8 nM | [15] |

| c-Abl | 133 nM | [13] |

| p38α (MAPK14) | Potently Inhibited | [3] |

| CSK | Potently Inhibited | [3] |

| EphA2 | Potently Inhibited | [3] |

| Lyn | Potently Inhibited | [3] |

| ZAK | Potently Inhibited | [3] |

Table 3: In Situ Kinase Inhibition by GNF-7 (40 nM for 1h)

| Kinase | % Inhibition in EW8 WT | % Inhibition in EW8 TOP1 KD | Reference |

| CSK | >50% | >50% | [3] |

| p38α | >50% | >50% | [3] |

| EphA2 | >50% | >50% | [3] |

| Lyn | >50% | >50% | [3] |

| ZAK | >50% | >50% | [3] |

Core Signaling Pathways and Mechanisms

The synthetic lethality of GNF-7 in TOP1-deficient cells is attributed to its multi-targeted kinase inhibition, which appears to compensate for the cellular adaptations that arise from TOP1 loss.

Downregulation of the EWS::FLI1 Gene Signature

In Ewing Sarcoma, the characteristic EWS::FLI1 fusion oncoprotein drives tumorigenesis by altering the expression of a specific set of genes.[3] Treatment with GNF-7 has been shown to decrease the expression of genes typically induced by EWS::FLI1 and promote the expression of genes that are normally downregulated by the oncoprotein.[3] This effect is observed in both TOP1 wild-type and knockdown cells, suggesting a direct impact of GNF-7 on this critical oncogenic pathway.[3]

Caption: GNF-7's impact on the EWS::FLI1 oncogenic pathway.

Induction of Focal Adhesions and Cell Cycle Arrest

GNF-7 treatment induces significant morphological changes in Ewing Sarcoma cells, including an increase in focal adhesions and the formation of actin stress fibers.[3] This is accompanied by an increase in the phosphorylation of focal adhesion kinase (FAK) at its auto-activation site (Tyr397).[3] Furthermore, GNF-7 has been observed to induce G1 cell cycle arrest without stimulating apoptosis.[3]

Caption: Cellular effects induced by GNF-7 treatment.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the synthetic lethal interaction between GNF-7 and TOP1.

Genome-Wide CRISPR Knockout Screen

This technique is used to identify genes whose loss confers resistance to a specific drug.

Objective: To identify genes whose knockout leads to resistance to TOP1 inhibitors.

Methodology:

-

Library Transduction: A lentiviral-based genome-wide CRISPR knockout library (e.g., GeCKO v2) is transduced into the cancer cell line of interest (e.g., EW8) at a low multiplicity of infection to ensure most cells receive a single guide RNA.

-

Drug Selection: The transduced cell population is treated with a TOP1 inhibitor (e.g., camptothecin) at a concentration that kills the majority of wild-type cells.

-

Resistance Colony Expansion: Surviving cells, which are enriched for knockouts of genes conferring resistance, are allowed to expand.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the treated and a control (untreated) population of cells. The guide RNA sequences are amplified by PCR and subjected to next-generation sequencing.

-

Data Analysis: The frequency of each guide RNA in the treated versus the control population is compared. Guide RNAs that are significantly enriched in the treated population target genes whose loss confers drug resistance. In this specific case, guides targeting the TOP1 gene were identified.[12]

Caption: Workflow for a genome-wide CRISPR knockout screen.

High-Throughput Small-Molecule Screen

This method is used to identify compounds that are selectively cytotoxic to cells with a specific genetic background.

Objective: To discover small molecules that are more toxic to TOP1-deficient cells compared to wild-type cells.

Methodology:

-

Cell Plating: Isogenic cell lines (e.g., EW8 wild-type and EW8 TOP1 knockdown) are plated in multi-well plates (e.g., 384-well or 1536-well).

-

Compound Library Addition: A library of small molecules is added to the plates, with each well receiving a different compound at a specific concentration.

-

Incubation: Cells are incubated with the compounds for a defined period (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using a suitable assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The viability data is analyzed to identify compounds that show a significantly greater reduction in the viability of the TOP1-deficient cells compared to the wild-type cells. The area under the curve (AUC) of dose-response curves is often used to quantify the differential effect.[3] GNF-7 was identified as a top hit in such a screen.[12]

In Situ Kinome Profiling

This technique identifies the cellular kinases that are bound and inhibited by a drug within a cellular context.

Objective: To determine the kinase targets of GNF-7 in both wild-type and TOP1-deficient cells.

Methodology:

-

Cell Treatment: Cells are treated with the drug of interest (GNF-7) or a vehicle control (DMSO) for a specified duration and at various concentrations.

-

Cell Lysis: Cells are lysed to extract the proteome.

-

Kinase Enrichment: The lysate is passed over a column containing beads coupled with a broad-spectrum kinase inhibitor to capture a significant portion of the cellular kinome.

-

Elution and Analysis: The bound kinases are eluted and identified and quantified using mass spectrometry.

-

Data Comparison: The abundance of each kinase in the drug-treated sample is compared to the control sample. A reduction in the amount of a specific kinase in the drug-treated sample indicates that the drug is binding to and inhibiting that kinase.[3]

RNA Sequencing (RNA-Seq)

RNA-Seq is used to analyze the global transcriptional changes induced by a drug.

Objective: To understand the effect of GNF-7 on the transcriptome of Ewing Sarcoma cells.

Methodology:

-

Cell Treatment and RNA Extraction: Cells are treated with GNF-7 or DMSO for various time points, and total RNA is extracted.

-

Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon drug treatment. Gene set enrichment analysis can be used to identify affected pathways.[3]

Future Directions and Clinical Implications

The synthetic lethal relationship between GNF-7 and TOP1 deficiency opens up several avenues for future research and clinical development:

-

Combination Therapies: GNF-7 could be used in combination with TOP1 inhibitors. Pre-treatment with a TOP1 inhibitor might sensitize tumors to subsequent GNF-7 treatment.[12]

-

Biomarker Development: TOP1 expression levels could serve as a predictive biomarker to identify patients who are most likely to respond to GNF-7 therapy.

-

Expansion to Other Cancers: The GNF-7/TOP1 synthetic lethality may be applicable to other cancer types where TOP1 inhibitor resistance is a clinical challenge.

-

Development of More Selective Inhibitors: While the multi-kinase nature of GNF-7 is key to its synthetic lethal effect, developing inhibitors with a more refined kinase profile could potentially reduce off-target effects while maintaining efficacy.

Conclusion

The discovery of the synthetic lethal interaction between GNF-7 and TOP1 deficiency provides a compelling example of how a deep understanding of cancer cell biology can lead to novel therapeutic strategies. This technical guide has outlined the fundamental principles, key data, experimental approaches, and mechanistic insights into this promising area of cancer research. For drug development professionals and researchers, the GNF-7/TOP1 paradigm serves as a valuable case study in the ongoing effort to develop more effective and personalized cancer treatments.

References

- 1. Synthetic Lethality in Cancer Therapeutics: The Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsk.com [gsk.com]

- 3. mdpi.com [mdpi.com]

- 4. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. icr.ac.uk [icr.ac.uk]

- 7. Topoisomerase I in Human Disease Pathogenesis and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 9. Reversible Top1 cleavage complexes are stabilized strand-specifically at the ribosomal replication fork barrier and contribute to ribosomal DNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]